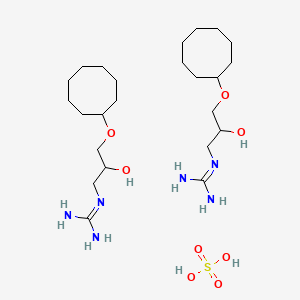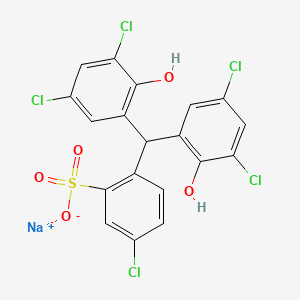
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of multiple chloro and hydroxy groups attached to a phenyl ring, along with a sulfonate group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorotoluene and 3,5-dichlorophenol.
Chlorination: The chlorination of 4-chlorotoluene is carried out using chlorine gas in the presence of a catalyst to introduce additional chloro groups.
Hydroxylation: The hydroxylation of the chlorinated product is achieved using a suitable oxidizing agent to introduce hydroxy groups.
Sulfonation: The final step involves the sulfonation of the hydroxylated product using sulfur trioxide or chlorosulfonic acid to form the sulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrocarbons.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups allows it to form specific interactions, leading to its biological or chemical effects. The sulfonate group enhances its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate: Unique due to its specific substitution pattern and functional groups.
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-m-toluenesulfonate: Similar structure but different position of the sulfonate group.
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-p-toluenesulfonate: Similar structure but different position of the sulfonate group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
4430-22-2 |
|---|---|
Molecular Formula |
C19H10Cl5NaO5S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]-5-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H11Cl5O5S.Na/c20-8-1-2-11(16(7-8)30(27,28)29)17(12-3-9(21)5-14(23)18(12)25)13-4-10(22)6-15(24)19(13)26;/h1-7,17,25-26H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
WXWXUGZVOSQSQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
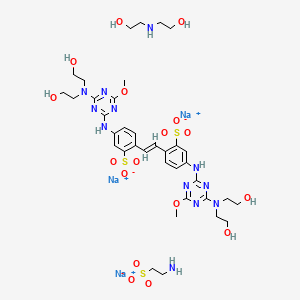
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
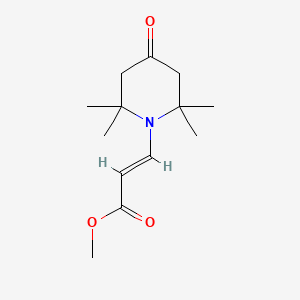

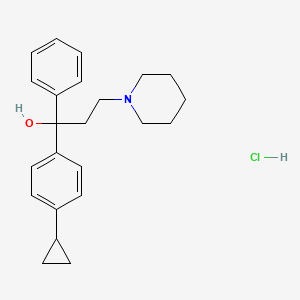


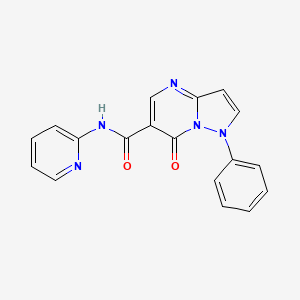



![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
